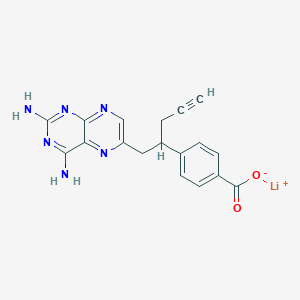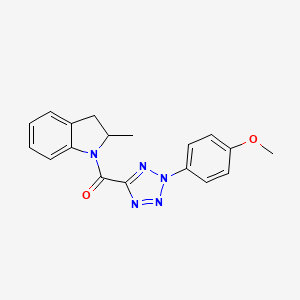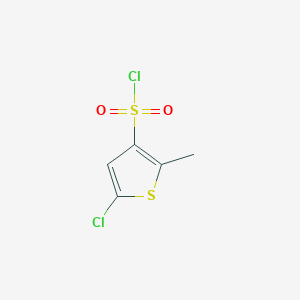
Lithium 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of lithium coordination polymers often involves a strategic combination of lithium ions with organic ligands under controlled conditions. For instance, the synthesis of lithium 1,3,5-benzenetricarboxylate complexes demonstrates the formation of structures with varying dimensionalities (1D, 2D, and 3D frameworks) through the manipulation of ligand bridging modes and solvent interactions (Cheng et al., 2019).
Molecular Structure Analysis
The molecular structure of lithium coordination compounds is characterized by the coordination geometry around the lithium ion, which is influenced by the ligands involved. For example, heteroleptic lithium complexes exhibit distorted tetrahedral geometries due to the coordination of sulfur and nitrogen atoms from chelating ligands, as seen in specific benzene-solvated lithium complexes (Ren et al., 2013).
Chemical Reactions and Properties
Lithium coordination complexes participate in various chemical reactions, including crystal-to-crystal transformations influenced by changes in solvent molecules and ligand bridging modes. These transformations can significantly affect the structural and electrochemical properties of the complexes, as observed in lithium 1,3,5-benzenetricarboxylate complexes with applications in lithium-ion batteries (Cheng et al., 2019).
Wissenschaftliche Forschungsanwendungen
Asymmetric Syntheses Applications
Lithium compounds are integral in asymmetric syntheses, such as the conjugate addition of lithium amides to unsaturated esters. This process leads to the formation of 4-aminopiperidin-2-ones and 3,4-substituted aminopyrrolidines, demonstrating the role of lithium compounds in creating complex molecular structures with high diastereoselectivity. These findings have implications in synthesizing pharmaceuticals and complex organic compounds (Davies et al., 2012); (Davies et al., 2007).
Catalysis in Organic Transformations
Lithium and magnesium complexes, including those with β-diketiminates, demonstrate effectiveness as catalysts in organic transformations like hydroboration of carbonyl compounds. This application highlights the potential of lithium compounds in sustainable chemical processes, offering environmentally friendly alternatives to traditional metal catalysts (Li et al., 2022).
Polymerization Processes
In the field of polymer chemistry, lithium compounds are used in the ring-opening polymerization of cyclic esters. Such applications are crucial in developing new polymeric materials with specific properties and applications (Dean et al., 2013).
Photoluminescence in Lithium Frameworks
The synthesis and structural characterization of lithium carboxylate frameworks reveal a novel application in the field of photoluminescence. These frameworks demonstrate guest-dependent photoluminescent properties, which can be pivotal in developing new materials for optoelectronic applications (Aliev et al., 2014).
Eigenschaften
IUPAC Name |
lithium;4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2.Li/c1-2-3-12(10-4-6-11(7-5-10)17(25)26)8-13-9-21-16-14(22-13)15(19)23-18(20)24-16;/h1,4-7,9,12H,3,8H2,(H,25,26)(H4,19,20,21,23,24);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHWNKYENQEKML-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15LiN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2489444.png)
![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2489447.png)
![methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(3,4-dimethylphenyl)sulfonyl]acrylate](/img/structure/B2489448.png)
![3-Ethyl-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2489449.png)

![N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B2489451.png)


![2-(7-methoxy-5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2489456.png)
![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-(2-phenyltriazol-4-yl)methanone](/img/structure/B2489457.png)
